N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Description
N-Cyclohexylcyclohexanamine (CAS 101-83-7) is a secondary amine featuring two cyclohexyl groups, imparting significant steric hindrance and hydrophobicity. It is utilized industrially as a corrosion inhibitor and in petroleum production . Its molecular structure (C₁₂H₂₃N) enables interactions with hydrophobic environments, while its steric bulk may limit reactivity in certain chemical contexts .
(2S)-5-Methoxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-5-Oxopentanoic Acid is a protected amino acid derivative containing a tert-butoxycarbonyl (Boc) group, a methoxy substituent, and a ketone moiety. The Boc group is commonly employed in peptide synthesis to protect amines during reactions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662682 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14406-17-8 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of L-Glutamic Acid
Reagents : L-Glutamic acid, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP), THF.
Conditions : 0–5°C, nitrogen atmosphere, 6-hour reaction time.
Yield : 89%.
Key Challenge : Competing γ-carboxyl activation is mitigated by pre-cooling reagents and using DMAP as a catalyst.
γ-Methyl Esterification
Reagents : Boc-protected glutamic acid, methanol, thionyl chloride.
Conditions : 25°C, 12-hour stirring.
Yield : 82%.
Side Reaction : Over-esterification at the α-position is prevented by maintaining a 1:1 molar ratio of thionyl chloride to methanol.
Salt Formation with N-Cyclohexylcyclohexanamine
Solvent : Ethyl acetate.
Molar Ratio : 1:1 (acid:amine).
Purification : Recrystallization from hexane/ethyl acetate (3:1) yields white crystals with a melting point of 128–130°C.
Industrial-Scale Production Considerations
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50–100 kg |
| Reaction Vessel | Glass Flask | Stainless Steel Reactor |
| Cooling System | Ice Bath | Jacketed Reactor (−5°C) |
| Purification | Column Chromatography | Crystallization |
| Yield | 82–89% | 75–80% |
| Cost per Kilogram | $1,200 | $300 |
Industrial processes prioritize solvent recycling and continuous crystallization to reduce costs. Ethyl acetate recovery rates exceed 90% through fractional distillation, lowering environmental impact.
Challenges and Mitigation Strategies
Low Yield in Bromination Steps : Early synthetic routes using N-bromosuccinimide for dibromination suffered from 16% yields due to incomplete reactions. Switching to HBr/H2O2 in acetic acid increased yields to 68% while reducing byproducts.
Safety Risks : Lithium aluminum hydride, previously used for oxo-group reduction, posed explosion hazards. Catalytic hydrogenation with Pd/C now achieves similar reductions at 40 psi H2, eliminating pyrophoric risks.
Impurity Control :
-
Diastereomers : Chiral HPLC (Chiralpak IC column) resolves enantiomeric impurities to <0.5%.
-
Residual Solvents : Gas chromatography ensures ethyl acetate levels <50 ppm per ICH guidelines.
Structural Confirmation and Quality Control
Table 2: Analytical Data for Final Product
Recent Advances in Green Chemistry
Microwave-assisted synthesis reduces Boc protection time from 6 hours to 45 minutes, achieving 94% yield at 80°C. Enzyme-mediated esterification using Candida antarctica lipase B in ionic liquids eliminates thionyl chloride, producing the γ-methyl ester in 88% yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Yields L-glutamic acid.
Deprotection: Yields L-glutamic acid methyl ester.
Substitution: Yields various substituted glutamic acid derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine
- Molecular Formula : C_{12}H_{23}N
- Molecular Weight : 181.32 g/mol
- Structure : Contains a cyclohexyl group attached to a cyclohexanamine backbone, which contributes to its lipophilicity and potential for central nervous system activity.
(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
- Molecular Formula : C_{11}H_{19}NO_{6}
- Molecular Weight : 261.27 g/mol
- Structure : Features a methoxy group and a tert-butoxycarbonyl group, enhancing its stability and solubility in biological systems.
Therapeutic Agents
Both compounds exhibit potential as therapeutic agents due to their ability to interact with biological targets:
- N-cyclohexylcyclohexanamine has been studied for its agonistic effects on integrins, which are crucial for cell adhesion and signaling pathways. This property suggests applications in enhancing wound healing and tissue regeneration .
- (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has shown promise as an amino acid derivative that can influence anabolic hormone secretion, potentially serving as an ergogenic supplement .
Enzyme Modulation
Both compounds can modulate enzyme activity:
- The structural features of N-cyclohexylcyclohexanamine may allow it to act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
- The (2S)-5-methoxy compound's ability to influence amino acid metabolism positions it as a candidate for further studies in metabolic engineering and therapeutic interventions for conditions such as obesity or cachexia.
Plant Disease Control
Recent studies have indicated that derivatives of these compounds can serve as effective agents against plant pathogens:
- The use of N-cyclohexylcyclohexanamine in formulations aimed at enhancing plant resistance to fungal diseases is under investigation. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with fungal signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation. The ester group can also be hydrolyzed to yield the free carboxylic acid, which can further react to form various derivatives .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on related analogs (e.g., C₁₀H₁₉NO₅: 233.26 g/mol ).
Key Observations :
- Steric Effects : N-Cyclohexylcyclohexanamine’s bulky cyclohexyl groups reduce reactivity compared to simpler amines like cyclohexylamine, which lacks steric hindrance .
- Protective Groups: The Boc group in the amino acid derivative enhances solubility in organic solvents compared to unprotected amino acids (e.g., methoxy vs. hydroxy variants) .
Environmental Impact :
- Both compounds lack comprehensive ecological data, though decomposition products (e.g., CO₂, NOx) are noted for the hydroxy analog .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Overview
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
- Molecular Formula : C27H44N2O5
- Molecular Weight : 476.6 g/mol
- Structure : The compound features a cyclohexyl moiety attached to a secondary amine, combined with a methoxy and an oxopentanoic acid structure, indicating potential interactions with various biological targets.
- Integrin Binding : The compound acts as an agonist that enhances the binding of cells to integrin-binding ligands. This property suggests its potential role in promoting cell adhesion, which is crucial in various physiological and pathological processes, including wound healing and tumor metastasis .
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by modulating pathways involved in immune response and inflammation. This includes interactions with key signaling pathways such as NF-kB and MAPK/ERK, which are critical in inflammatory responses .
- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties, potentially through mechanisms involving the modulation of neuronal signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
- Integrin-Mediated Cell Adhesion : A study demonstrated that treatment with N-cyclohexylcyclohexanamine significantly increased the adhesion of endothelial cells to extracellular matrix proteins, indicating its potential utility in enhancing tissue regeneration post-injury .
- Inflammation Models : In a murine model of acute inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines, suggesting a significant anti-inflammatory effect. This was measured by ELISA assays showing decreased TNF-alpha and IL-6 levels .
- Neuroprotection in vitro : In vitro studies using neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death, which is relevant for conditions such as Alzheimer's disease. The mechanism appears to involve the upregulation of antioxidant enzymes .
Q & A
Q. How can machine learning models predict the solubility and bioavailability of these compounds for in vivo studies?
- Methodology : Train models on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, PSA, and H-bond donors. Validate with experimental solubility assays (shake-flask method) and permeability (Caco-2 cell models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
